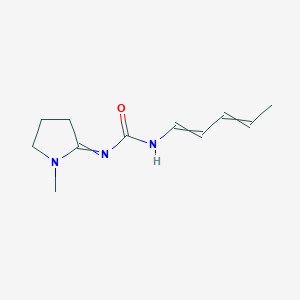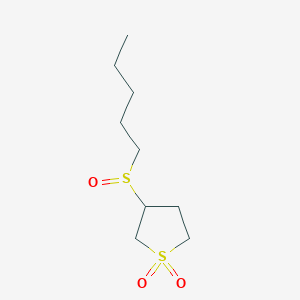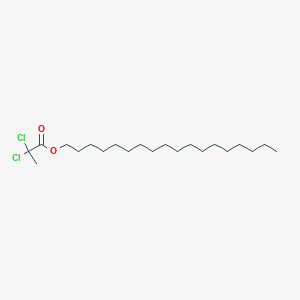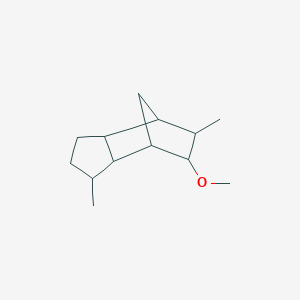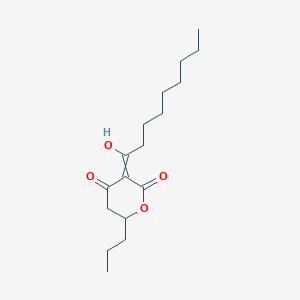![molecular formula C10H10N4OS2 B14390638 N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]thiourea CAS No. 89335-08-0](/img/structure/B14390638.png)
N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]thiourea is a heterocyclic compound that features a thiadiazole ring fused with a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]thiourea typically involves the reaction of 4-methoxyphenylthiourea with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring. The reaction is usually carried out in the presence of a catalyst such as iodine or acetic acid at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process may include steps such as bromination, nucleophilic substitution, and cyclization. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]thiourea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives of the parent compound .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial, antifungal, and antiviral activities.
Medicine: It has potential as an anticancer agent, anti-inflammatory agent, and enzyme inhibitor.
Industry: The compound is used in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]thiourea involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)thiourea
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles
Uniqueness
N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]thiourea stands out due to its unique thiadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher potency and selectivity in various biological assays .
Properties
CAS No. |
89335-08-0 |
|---|---|
Molecular Formula |
C10H10N4OS2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]thiourea |
InChI |
InChI=1S/C10H10N4OS2/c1-15-7-4-2-6(3-5-7)8-13-14-10(17-8)12-9(11)16/h2-5H,1H3,(H3,11,12,14,16) |
InChI Key |
AVLWMCPILDHUMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(S2)NC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


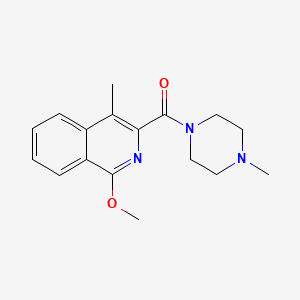
![(1-Hydroxyethyl)[(naphthalen-1-yl)methoxy]oxophosphanium](/img/structure/B14390573.png)
![4-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonyl]morpholine](/img/structure/B14390578.png)

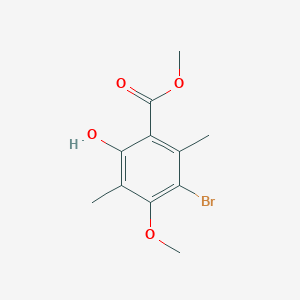
![{[3-(2-Methoxyacetamido)phenyl]azanediyl}di(ethane-2,1-diyl) diacetate](/img/structure/B14390587.png)
![N-[(3,5-Dichloro-2-hydroxyphenyl)methyl]acetamide](/img/structure/B14390591.png)
![4-hydroxy-3-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B14390598.png)
